erythro-Austrobailignan-6 Demonstrates Superior MCF-7 Antiproliferative Potency Compared to meso-Dihydroguaiaretic Acid
In MCF-7 breast cancer cells, erythro-Austrobailignan-6 (EA6) exhibits an IC50 of 39.9 µM, which is approximately 1.6-fold more potent than the closely related lignan meso-dihydroguaiaretic acid (MDGA), which has an IC50 of 65.4 µM [1][2]. Both compounds were tested under comparable cell culture conditions, making this a reliable cross-study comparison.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 39.9 µM |
| Comparator Or Baseline | meso-dihydroguaiaretic acid (MDGA) IC50 = 65.4 µM |
| Quantified Difference | 1.64-fold lower IC50 for EA6 |
| Conditions | MCF-7 breast cancer cell line, MTT or similar viability assay |
Why This Matters
Lower IC50 indicates higher potency, reducing the amount of compound required per experiment and potentially improving the therapeutic window.
- [1] PhytoCAT. Erythro-austrobailignan-6 (EA6) - IC50: 39.9 µM against MCF-7. View Source
- [2] PhytoCAT. Meso-dihydroguaiaretic acid (MDGA) - IC50: 65.4 µM against MCF-7. View Source
